Fodipir

Descripción general

Descripción

Fodipir is a novel compound that has been developed as a potential therapeutic agent for a variety of diseases. It is a small molecule that has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been studied extensively in laboratory experiments and clinical trials as a potential treatment for a variety of diseases, including cancer, HIV/AIDS, and inflammatory diseases.

Aplicaciones Científicas De Investigación

Tratamiento de la neuropatía periférica inducida por quimioterapia (NPIQ)

Fodipir (DPDP) se ha encontrado que tiene una alta afinidad por el Pt2+ neurotóxico, que está asociado con la neuropatía periférica inducida por quimioterapia (NPIQ). La NPIQ es un efecto secundario común de los fármacos de quimioterapia como el Oxaliplatino, y a menudo conduce a la interrupción de la quimioterapia que de otro modo sería exitosa en pacientes con cáncer colorrectal (CCR) .

Unión y neutralización del Pt2+ tóxico

This compound puede unirse al Pt2+ tóxico y transformarlo en un complejo no tóxico, que luego se puede excretar fácilmente del cuerpo . Esta propiedad de this compound podría utilizarse potencialmente para mitigar los efectos tóxicos del Pt2+ en varios contextos médicos y ambientales.

Uso potencial en la NPIQ asociada al Oxaliplatino

El Oxaliplatino generalmente causa problemas neuropáticos agudos, que pueden, de manera dependiente de la dosis, desarrollarse en una forma crónica de NPIQ. La capacidad de this compound para unirse y neutralizar el Pt2+ sugiere que podría ser un fármaco efectivo en la NPIQ crónica asociada al Pt2± .

Competencia con otros iones

This compound tiene la capacidad de superar a Mn2+/Ca2+/Zn2+ para unirse a DPDP o su metabolito desfosforilado PLED (diPyridoxyL EthylDiamine) . Esta propiedad podría explotarse en varias aplicaciones bioquímicas donde se requiere la unión selectiva de iones.

Uso en estudios de resonancia paramagnética electrónica

This compound se ha utilizado en experimentos de competencia guiados por resonancia paramagnética electrónica . Sus propiedades únicas lo convierten en una herramienta valiosa en este tipo de estudios, que se utilizan para investigar las estructuras electrónicas de los materiales y los sistemas biológicos.

Posible papel en la reducción del estrés oxidativo

This compound, después de ser metabolizado en Manganese(II) Pyridoxyl EthylDiamine (MnPLED) permeable a las células, presumiblemente ataca el estrés oxidativo y nitrosativo celular en tres niveles<a aria-label="1: " data-citationid="8554feef-f50f-1d30-df7b-3d931ef029f4-40" h="ID=SERP,5015.1" href="https://www.nature.com/articles/s41598-019-52248-9.pdf" target="_

Mecanismo De Acción

Target of Action

Fodipir, also known as dipyridoxyl diphosphate (DPDP), is a chelating agent that is part of the contrast agent Mangathis compound . The primary targets of this compound are the hepatocytes in the liver . These cells play a crucial role in detoxification, protein synthesis, and the production of biochemicals necessary for digestion .

Mode of Action

Upon intravenous administration, the chelate in Mangathis compound dissociates slowly into manganese and the organic ligand this compound . The manganese is then taken up by the hepatocytes with high affinity and selectivity . This interaction results in the enhancement of the contrast in magnetic resonance imaging (MRI) of the liver and pancreas .

Biochemical Pathways

This compound and its dephosphorylated derivative, dipyridoxyl ethyldiamine (MnPLED), are involved in Mangathis compound-mediated cytoprotection against 7β-Hydroxycholesterol-induced cell death . They protect against cellular reactive oxygen species (ROS) production, apoptosis, and lysosomal membrane permeabilization (LMP) . This suggests that this compound plays a role in the oxidative stress pathway and apoptosis pathway .

Pharmacokinetics

The pharmacokinetics of this compound involve its distribution to the extracellular fluid and later elimination via urine . The ligand this compound is distributed to the extracellular fluid and later eliminated via urine . The elimination half-life of this compound (DPDP) is approximately 50 minutes .

Result of Action

The result of this compound’s action is the enhancement of the contrast in MRI scans of the liver and pancreas . This enhanced contrast improves the visualization and detection of lesions in the liver formed from metastatic disease or hepatocellular carcinomas .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the body, such as Pt2+, can affect the binding of this compound . In a study, it was found that Pt2+ could outcompete Mn2+/Ca2+/Zn2+ for binding to this compound, transforming toxic Pt2+ into a non-toxic complex that can be readily excreted from the body . This suggests that the presence of certain ions in the body can influence the action, efficacy, and stability of this compound .

Safety and Hazards

Fodipir has some contraindications including hypersensitivity to the active substance or to any of the excipients, pregnancy and lactation, phaeochromocytoma, severely reduced liver function, and severely reduced renal function . It is also recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

The future direction of Fodipir could involve further exploration of its binding affinity with different ions and its potential applications in medical imaging and treatment . The cytoprotective effect of mangathis compound, which includes this compound, justifies its potential use as a cytoprotective adjuvant .

Análisis Bioquímico

Biochemical Properties

Fodipir interacts with various biomolecules, including enzymes and proteins. It has been found to bind with Pt2+, a neurotoxic compound, transforming it into a non-toxic complex that can be readily excreted from the body . This interaction suggests that this compound may play a significant role in biochemical reactions related to detoxification.

Cellular Effects

This compound has been shown to have protective effects against 7β-hydroxycholesterol-induced cell death . It reduces cellular reactive oxygen species (ROS) production and lysosomal membrane permeabilization (LMP), which are key factors in cell death . This suggests that this compound may influence cell function by mitigating oxidative stress and stabilizing cellular structures.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds with Pt2+, outcompeting other ions like Mn2+/Ca2+/Zn2+ for binding to DPDP or its dephosphorylated metabolite PLED . This binding transforms toxic Pt2+ into a non-toxic complex, which can be readily excreted from the body .

Temporal Effects in Laboratory Settings

Its ability to reduce cellular ROS and stabilize lysosomal membranes suggests potential long-term effects on cellular function .

Metabolic Pathways

This compound is involved in metabolic pathways related to detoxification. By binding with Pt2+, it facilitates the excretion of this neurotoxic compound from the body .

Propiedades

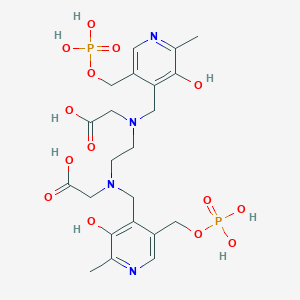

IUPAC Name |

2-[2-[carboxymethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O14P2/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKUFYLUXROIFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)O)C)O)CC(=O)O)CC(=O)O)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043960 | |

| Record name | Fodipir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118248-91-2 | |

| Record name | Fodipir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118248912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fodipir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FODIPIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P28BIW0UTB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

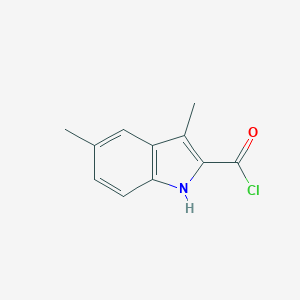

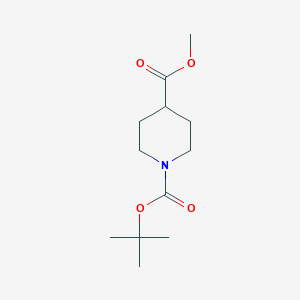

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

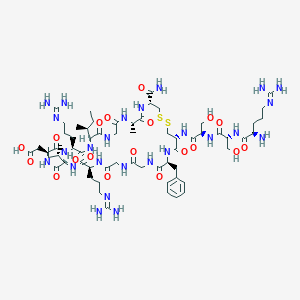

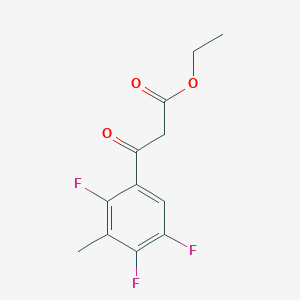

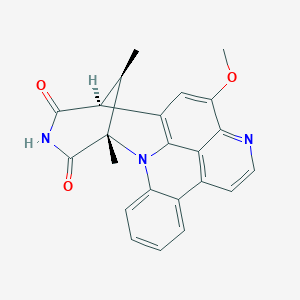

Feasible Synthetic Routes

Q & A

Q1: How does fodipir contribute to the cytoprotective effects of mangathis compound against cell death induced by 7β-hydroxycholesterol (7β-OH)?

A1: Research suggests that this compound plays a crucial role in the cytoprotective action of mangathis compound (MnDPDP) against 7β-OH-induced cell death. [, ] Specifically, both this compound (Dp-dp) and its dephosphorylated derivative, dipyridoxyl ethyldiamine (PLED), demonstrated protective effects against 7β-OH-induced cytotoxicity in U937 cells. [, ] This protection stems from the ability of both this compound and PLED to reduce cellular reactive oxygen species (ROS) and stabilize lysosomal membranes, thereby preventing lysosomal membrane permeabilization (LMP), a key event in 7β-OH-induced cell death. [, ] These findings suggest that the dephosphorylation of this compound does not hinder its pharmacological action. []

Q2: Can you explain the mechanism behind the potential increase in chemotherapy-induced peripheral neuropathy (CIPN) observed with calmangathis compound [Ca4Mn(DPDP)5] in recent clinical trials, despite its initial promise as a neuroprotective agent?

A2: While early studies suggested a protective effect of MnDPDP against CIPN, recent clinical trials using calmangathis compound, a more stable analog, unexpectedly showed an increase in CIPN incidence. [] This discrepancy might be attributed to the complex redox interactions between platinum-based chemotherapeutics, like oxaliplatin, and the manganese within calmangathis compound. [] It's proposed that platinum (Pt2+) from oxaliplatin oxidizes manganese (Mn2+) in calmangathis compound and endogenous sources, potentially leading to the formation of Mn3+ and subsequently Mn4+ through peroxynitrite oxidation. [] This Mn4+ could then drive detrimental nitration of tyrosine residues in crucial enzymes like MnSOD and cytochrome c, disrupting their function and contributing to CIPN. []

Q3: What evidence suggests that this compound (DPDP) itself, rather than the manganese component, might be responsible for the previously observed protective effects of MnDPDP against oxaliplatin-induced CIPN?

A3: Recent research using electron paramagnetic resonance (EPR) spectroscopy has indicated that this compound (DPDP) possesses a high affinity for binding neurotoxic Pt2+, even greater than that of Mn2+ or endogenous Zn2+. [] This finding implies that the protective effect of MnDPDP against CIPN might be primarily driven by the chelation and elimination of Pt2+ by the this compound component, rather than its manganese-dependent superoxide dismutase (SOD) mimetic activity. [] This suggests that the Mn2+ might not be essential for mitigating oxaliplatin-associated CIPN, and the DPDP moiety alone might hold therapeutic potential. []

Q4: How does calmangathis compound differ from mangathis compound in terms of its pharmacokinetic properties and potential for manganese-related toxicity?

A4: Calmangathis compound [Ca4Mn(DPDP)5] is designed to be more stable than mangathis compound (MnDPDP) by replacing 80% of the manganese with calcium. [] This substitution significantly impacts its pharmacokinetics. While mangathis compound readily releases Mn2+ in vivo, leading to slow biliary excretion and potential manganese accumulation in organs like the brain, calmangathis compound demonstrates enhanced stability and predominantly undergoes renal excretion. [] This results in a superior therapeutic index for calmangathis compound, with reduced risk of manganese-related neurotoxicity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide](/img/structure/B38929.png)

![2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole](/img/structure/B38937.png)

![1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B38939.png)